2-ethyl-1-[4-(3-methylphenoxy)butyl]-1H-benzimidazole
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Overview
Description
2-ethyl-1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole is a synthetic organic compound belonging to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole typically involves a multi-step process. One common method includes the following steps:
Preparation of 3-methylphenoxybutyl bromide: This intermediate is synthesized by reacting 3-methylphenol with butyl bromide in the presence of a base such as potassium carbonate.
Formation of the benzodiazole core: The benzodiazole core is formed by reacting o-phenylenediamine with ethyl bromoacetate under reflux conditions.
Coupling reaction: The final step involves coupling the benzodiazole core with 3-methylphenoxybutyl bromide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of 2-ethyl-1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodiazole ring.
Reduction: Reduced benzodiazole derivatives.
Substitution: Functionalized benzodiazole compounds with diverse substituents.
Scientific Research Applications
2-ethyl-1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-ethyl-1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-ethyl-1H-benzodiazole: Lacks the 4-(3-methylphenoxy)butyl substituent, resulting in different chemical and biological properties.
1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole: Similar structure but without the ethyl group at the 2-position, leading to variations in reactivity and biological activity.
Uniqueness
2-ethyl-1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl group and the 4-(3-methylphenoxy)butyl substituent enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C20H24N2O |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-ethyl-1-[4-(3-methylphenoxy)butyl]benzimidazole |
InChI |
InChI=1S/C20H24N2O/c1-3-20-21-18-11-4-5-12-19(18)22(20)13-6-7-14-23-17-10-8-9-16(2)15-17/h4-5,8-12,15H,3,6-7,13-14H2,1-2H3 |
InChI Key |
SOVJHZGQYVCJMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CCCCOC3=CC=CC(=C3)C |
Origin of Product |
United States |
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